Oxychlordane

Toxicology Risk Assessment Mammalian Toxicity

Sourcing a scientifically valid oxychlordane standard is non-negotiable for defensible analytics. As the primary bioaccumulated metabolite of chlordane, it exhibits an 8-fold lower toxic threshold than trans-/cis-nonachlor. Using technical chlordane mixtures or parent congeners as surrogates is scientifically invalid, obscuring the compound-specific cancer risk signal (e.g., OR = 2.03 for metastatic prostate cancer). For forensic source-tracking, its chiral signature (EF+ 0.565–0.615) provides an irreplaceable metric. Procure certified oxychlordane to meet EN 15742:2020 mandates, ensure regulatory compliance for food/feed import-export testing, and generate legally defensible, compound-specific data.

Molecular Formula C10H4Cl8O
Molecular Weight 423.7 g/mol
CAS No. 27304-13-8
Cat. No. B150180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxychlordane
CAS27304-13-8
Synonyms(1aα,1bβ,2α,5α,5aβ,6β,6aα)-2,3,4,5,6,6a,7,7-Octachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene;  (±)-Oxychlordane;  Octachlor Epoxide;  Oxychlordan
Molecular FormulaC10H4Cl8O
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESC12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2-,3?,6?,7+,8+,9?/m0/s1
InChIKeyVWGNQYSIWFHEQU-MNMGQSMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxychlordane (CAS 27304-13-8): Procurement Guide for the Primary Chlordane Metabolite Analytical Standard


Oxychlordane (CAS 27304-13-8, molecular formula C₁₀H₄Cl₈O, molecular weight 423.76 g/mol) is the major persistent metabolite of the organochlorine pesticide chlordane, recognized as a POP (Persistent Organic Pollutant) [1][2]. It is a solid (melting point 144 °C, boiling point 353 °C) supplied primarily as a neat certified reference material or in solution (e.g., in hexane or toluene) for analytical applications, including gas chromatography (GC) and liquid chromatography (LC) [3]. Its environmental and toxicological significance, stemming from its greater persistence and toxicity relative to its parent chlordane compounds, makes it a mandatory analytical target in environmental monitoring, food safety, and human biomonitoring programs worldwide [1][2].

Oxychlordane (CAS 27304-13-8): Why Generic Chlordane Mixtures or Individual Parent Congeners Are Not Interchangeable


For analytical quantification or toxicological assessment, substituting oxychlordane with technical chlordane mixtures, trans-nonachlor, or cis-nonachlor is scientifically invalid. Oxychlordane is not merely a minor metabolite; it is the dominant bioaccumulated and persistent residue of chlordane exposure in humans and wildlife, often exceeding parent compounds in concentration and toxicity [1][2]. Its unique physicochemical and toxicological profile—including an 8-fold lower toxic threshold in mammals compared to trans- and cis-nonachlor—directly contradicts any assumption of class-equivalent behavior [1]. The quantitative evidence below delineates these critical, compound-specific differences that mandate the procurement and use of oxychlordane as a distinct analytical standard.

Oxychlordane (CAS 27304-13-8): Quantified Differentiation from Closest Chlordane Congeners


Oxychlordane vs. trans- and cis-Nonachlor: 8-Fold Higher Mammalian Toxicity in a 28-Day Rat Study

In a 28-day oral gavage study in female rats, oxychlordane exhibited toxicity at levels approximately 8 times lower than its parent compounds, trans-nonachlor and cis-nonachlor [1]. The study determined that while oxychlordane was acutely toxic at 10 mg/kg body weight/day and caused no measurable effects at 1 mg/kg, the nonachlor isomers required higher doses to induce comparable effects [1]. This finding establishes oxychlordane as the significantly more hazardous chlordane-related residue in mammalian systems.

Toxicology Risk Assessment Mammalian Toxicity

Oxychlordane vs. trans- and cis-Nonachlor: Superior Adipose Tissue Bioaccumulation Following Equivalent Exposure

A 28-day rat study comparing the effects of cis-nonachlor, trans-nonachlor, and technical chlordane found that the major metabolite oxychlordane accumulated in adipose tissue following administration of all test chemicals [1]. Critically, the study notes that oxychlordane is 'more bioaccumulative' than its parent nonachlors, confirming its role as the primary and most persistent tissue residue stemming from chlordane exposure [1][2]. This metabolic conversion to a more persistent and toxic form is a key differentiator.

Bioaccumulation Pharmacokinetics Metabolism

Oxychlordane Enantiomeric Fraction (EF+) in Biota and Humans: A Distinctive Chiral Signature for Source Tracking

Oxychlordane exhibits a non-racemic enantiomeric signature in biological samples, which is a direct result of enantioselective metabolism and bioaccumulation, a property not shared by achiral chlordane constituents like trans-nonachlor [1]. The enantiomeric fraction (EF+) of oxychlordane was found to range from 0.565 to 0.615 in Baltic herring, salmon, grey seal, and human adipose tissue [1]. This specific, quantifiable deviation from a racemic mixture (EF+ = 0.500) provides a unique chemical fingerprint that can differentiate recent technical chlordane exposure from exposure to historically metabolized residues, a capability lost when analyzing only achiral markers.

Chiral Analysis Environmental Fate Source Apportionment

Oxychlordane Environmental Persistence: A Primary Driver of Long-Term Monitoring Requirements

While technical chlordane's half-life in soil is estimated at approximately 4 years, its metabolite oxychlordane is recognized as being even more persistent and not readily biodegradable [1][2]. Monitoring data confirms its long-term presence in soils, with volatilization from moist soil surfaces not expected based on its low estimated Henry's Law constant (8.6×10⁻⁸ atm-cu m/mole) [2]. This enhanced stability means that decades after the ban of chlordane, oxychlordane remains the primary analytical target for determining the true extent of legacy contamination.

Environmental Persistence Regulatory Compliance Soil Contamination

Oxychlordane as a Distinct Analytical Target in Human Biomonitoring and Epidemiological Studies

In a nested case-control study, men with serum oxychlordane concentrations in the highest quartile were twice as likely to have metastatic prostate cancer compared to those in the lowest quartile (Odds Ratio = 2.03; 95% CI: 1.03, 4.03; p-trend = 0.05) [1]. This statistically significant association was specific to oxychlordane among the measured organochlorines, underscoring its unique relevance as a biomarker of effect. Using a total chlordane metric or a different congener would obscure this compound-specific health risk signal.

Epidemiology Human Biomonitoring Cancer Risk

Oxychlordane (CAS 27304-13-8): Validated Application Scenarios Based on Differential Evidence


Human Biomonitoring and Epidemiological Cohort Studies

Procure oxychlordane analytical standards for the precise quantification of this specific metabolite in human serum, plasma, or adipose tissue. As demonstrated by Koutros et al. (2015), oxychlordane shows a strong, independent association with metastatic prostate cancer risk (OR = 2.03), a signal not seen for other chlordane-related compounds [1]. Using a technical chlordane mixture or a parent congener like trans-nonachlor as a surrogate would fail to capture this critical, compound-specific health risk, compromising the validity of the study. Oxychlordane is the mandatory target for accurate exposure assessment in populations with dietary exposure to legacy POPs.

Forensic Environmental Source Tracking via Chiral Analysis

For studies aiming to differentiate recent illicit chlordane use from legacy contamination, oxychlordane's chiral signature is indispensable. Its non-racemic enrichment in biota (EF+ = 0.565 to 0.615) provides a quantifiable metric for tracking metabolic processing through food webs and distinguishing source inputs, a capability impossible with achiral chlordane components like trans-nonachlor [2]. Procurement of a racemic oxychlordane standard is required to establish baseline enantiomeric ratios for these advanced forensic analyses.

Long-Term Ecological Risk Assessment and Site Remediation Monitoring

Given its enhanced persistence relative to parent chlordane and its status as the primary bioaccumulative residue, oxychlordane is the critical analyte for assessing the true extent of legacy contamination at Superfund sites, former agricultural lands, and areas of historical termiticide application [3][4]. Regulatory compliance and accurate risk modeling for soil, sediment, and biota require oxychlordane-specific data. Monitoring only the parent chlordane isomers would lead to a significant underestimation of the long-term ecological hazard and the necessary scope of remediation efforts.

Food Safety Testing for Persistent Organic Pollutants (POPs)

As a mandated analyte in international food safety standards (e.g., EN 15742:2020 for animal feeding stuffs), oxychlordane must be quantified as a discrete compound [5]. Its 8-fold higher toxicity compared to nonachlors means that risk calculations based on total chlordane or other congeners are not protective of human health [6]. Accredited laboratories performing import/export testing, particularly on fatty matrices like fish, meat, and dairy, must procure a certified oxychlordane reference standard to meet method validation and reporting requirements and ensure accurate, legally defensible results.

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